Cas no 1396967-24-0 (3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid)

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid is a quinazoline-derived compound with potential applications in medicinal chemistry and biochemical research. Its structure features a hydroxypropionic acid moiety linked to a 6-methyl-quinazolin-4-ylamino group, offering unique reactivity and binding properties. This compound may serve as a valuable intermediate in the synthesis of pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of both hydroxyl and carboxylic acid functional groups enhances its solubility and versatility in synthetic pathways. Its quinazoline core is known for contributing to biological activity, making it of interest for further investigation in drug discovery and development.
3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid structure
1396967-24-0 structure
Product name:3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid
CAS No:1396967-24-0
MF:C12H13N3O3
MW:247.249922513962
CID:3072730
PubChem ID:2887576

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid
    • 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid
    • Oprea1_605955
    • STK380615
    • 3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid
    • AF-399/14385051
    • N-(6-methyl-4-quinazolinyl)serine
    • AKOS000301726
    • 1396967-24-0
    • 3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoicacid
    • (6-Methylquinazolin-4-yl)serine
    • N-(6-methylquinazolin-4-yl)serine
    • HMS3428O06
    • AKOS016346822
    • CS-0334221
    • CCG-106723
    • HMS1610M04
    • MDL: MFCD02086369
    • Inchi: InChI=1S/C12H13N3O3/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15)
    • InChI Key: ZAINEHOBJMDUFT-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(N=CN=C2C=C1)NC(CO)C(=O)O

Computed Properties

  • Exact Mass: 247.09569129Da
  • Monoisotopic Mass: 247.09569129Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 95.3Ų

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM208838-5g
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid
1396967-24-0 97%
5g
$*** 2023-03-30
Chemenu
CM208838-5g
3-Hydroxy-2-((6-methylquinazolin-4-yl)amino)propanoic acid
1396967-24-0 97%
5g
$825 2021-06-09

Additional information on 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid (CAS No. 1396967-24-0): An Overview of a Promising Compound in Pharmaceutical Research

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid (CAS No. 1396967-24-0) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical properties, biological activities, and recent advancements in its research and development.

The chemical structure of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid is characterized by a quinazoline ring system with a methyl group at the 6-position and an amino group at the 4-position. The propionic acid moiety is attached to the quinazoline ring via an amine linkage, and a hydroxyl group is present at the 3-position of the propionic acid chain. This intricate structure contributes to the compound's stability and reactivity, making it an attractive candidate for various biological studies.

Recent studies have highlighted the potential of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid in several therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective properties by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease.

In addition to its neuroprotective effects, 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative and proapoptotic activities against various cancer cell lines. A notable study published in Cancer Research reported that 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid selectively induces apoptosis in human breast cancer cells by targeting specific signaling pathways, such as the PI3K/Akt pathway.

The pharmacokinetic properties of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its potential use as a therapeutic agent. A study published in the European Journal of Pharmaceutical Sciences evaluated the oral bioavailability and plasma protein binding of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid, demonstrating that it has high oral bioavailability and low plasma protein binding, which are desirable characteristics for drug development.

To further understand the mechanism of action of 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid, several molecular studies have been conducted. These studies have revealed that this compound interacts with specific protein targets involved in cellular signaling pathways. For example, a study published in Biochemical Pharmacology identified that 3-Hydroxy-2-(6-methyl-quiazolin-4-yalamino)-propionic acid binds to and inhibits the activity of protein kinase C (PKC), a key enzyme involved in cell proliferation and survival.

The safety profile of 3-Hydroxy-2-(6-methyl-quiazolin-4-yalamino)-propionic acid is another critical aspect of its evaluation as a potential therapeutic agent. Preclinical toxicology studies have shown that this compound has low toxicity at therapeutic doses. A comprehensive toxicity assessment published in Toxicological Sciences indicated that repeated administration of 3-Hydroxy-2-(6-methyl-quiazolin-4-yalamino)-propionic acid did not result in significant adverse effects on major organs or systems.

In conclusion, 3-Hydroxy-2-(6-methyl-quiazolin-4-yalamino)-propionic acid (CAS No. 1396967-24-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity profile make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanism of action and clinical potential, paving the way for its use as a novel therapeutic agent in various diseases.

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